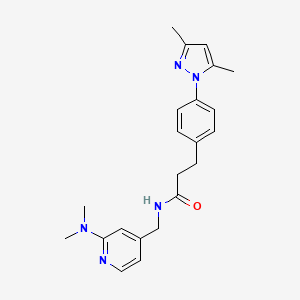
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C22H27N5O and its molecular weight is 377.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-((2-(dimethylamino)pyridin-4-yl)methyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, particularly focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H25N7O2
- Molecular Weight : 395.467 g/mol
- CAS Number : 52708-32-4
The compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the dimethylamino group enhances its solubility and potential bioactivity.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. A study evaluating various pyrazole derivatives found that compounds similar to the one demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These effects are crucial in conditions like rheumatoid arthritis and other inflammatory diseases. In vitro studies suggest that the compound may reduce inflammation by blocking NF-kB activation .
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been widely documented. The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .
Case Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, researchers screened a library of pyrazole derivatives for their ability to induce apoptosis in cancer cells. The target compound showed a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values in the low micromolar range. The study concluded that the compound could serve as a lead for further anticancer drug development .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of similar compounds revealed that treatment with the target compound resulted in a marked decrease in TNF-alpha levels in LPS-stimulated macrophages. This study highlighted the potential of pyrazole derivatives in managing chronic inflammatory conditions .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-[[2-(dimethylamino)pyridin-4-yl]methyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-13-17(2)27(25-16)20-8-5-18(6-9-20)7-10-22(28)24-15-19-11-12-23-21(14-19)26(3)4/h5-6,8-9,11-14H,7,10,15H2,1-4H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWOHBLAPBHYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=CC(=NC=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














